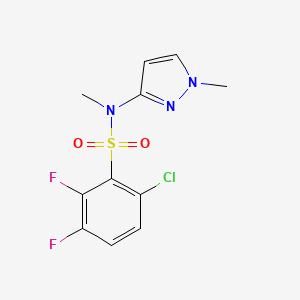
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been synthesized using a variety of methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用機序
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX, carbonic anhydrase XII, and histone deacetylases. Inhibition of these enzymes has been linked to the anti-cancer, anti-inflammatory, and neuroprotective effects of 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide.
Biochemical and Physiological Effects
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress. In addition, 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been shown to have low toxicity in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without affecting cell viability. However, one limitation is the limited availability of 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide, which can make it difficult to conduct large-scale experiments.
将来の方向性
For research on 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide include investigating its potential use in combination with other drugs for cancer treatment, further exploring its anti-inflammatory effects, and investigating its potential use in treating neurodegenerative disorders. Additionally, further studies are needed to investigate the long-term effects of 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide on cell viability and toxicity.
合成法
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been synthesized using a variety of methods, including the reaction of 1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid with 3-methoxy-2,5-dimethylphenylamine, followed by sulfonation with chlorosulfonic acid. Another method involves the reaction of 1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid with 3-methoxy-2,5-dimethylphenylhydrazine, followed by sulfonation with sulfuric acid. Both methods have been reported to yield high purity 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide.
科学的研究の応用
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O3S/c1-9-4-12(10(2)13(5-9)22-3)18-23(20,21)11-6-17-19(7-11)8-14(15)16/h4-7,14,18H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMRHESCYDWDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)NS(=O)(=O)C2=CN(N=C2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)
![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)
![4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)
![5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622968.png)
![8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine](/img/structure/B6622971.png)
![1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6622980.png)
![5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622987.png)
![3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid](/img/structure/B6622989.png)
![2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid](/img/structure/B6622994.png)

![[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate](/img/structure/B6623011.png)